3-(2-ethylbutoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethylbutoxy)propanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylbutoxy)propionic acid can be achieved through the esterification of propionic acid with 2-ethylbutanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(2-ethylbutoxy)propionic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-ethylbutoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The ethylbutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propionic acid derivatives.
Scientific Research Applications
3-(2-ethylbutoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-ethylbutoxy)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions can influence cellular functions and biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Propionic Acid: A simple carboxylic acid with similar chemical properties.
Butyric Acid: Another carboxylic acid with a different alkyl chain.
Valeric Acid: A carboxylic acid with a longer alkyl chain.
Uniqueness: 3-(2-ethylbutoxy)propanoic acid is unique due to the presence of the 2-ethylbutoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
10213-74-8 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
Canonical SMILES |
CCC(CC)COCCC(=O)O |
boiling_point |
343.0 °C |
melting_point |
32.5 °C |
Key on ui other cas no. |
10213-74-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.